9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one
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Overview
Description
The compound 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.
Coupling Reactions: The final step involves coupling the fluorophenylpiperazine with other intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the fluorophenyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the additional diazatricyclo structure.
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Another compound with a fluorophenylpiperazine structure but different overall architecture.
Uniqueness
9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: is unique due to its complex diazatricyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-17-14-22-24(15-18(17)2)31(26(33)19-6-5-8-21(19)28-22)16-25(32)30-12-10-29(11-13-30)23-9-4-3-7-20(23)27/h3-4,7,9,14-15,19H,5-6,8,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRPGMWHMZHSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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